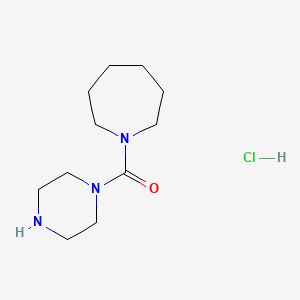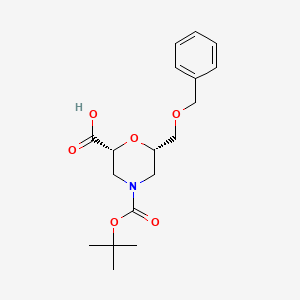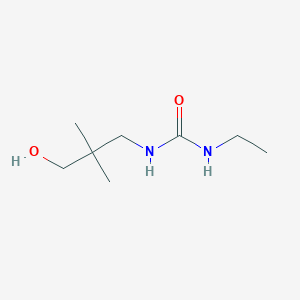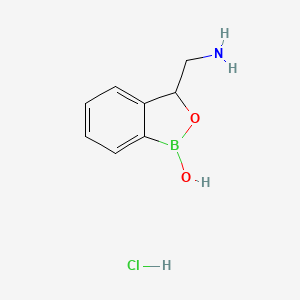
4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol (IPT) is a novel thiol-containing heterocyclic compound that has recently gained attention in the scientific community due to its potential for use in various applications. IPT has been shown to have a wide range of biological activities, including antiviral, antibacterial, antifungal, and anti-inflammatory activities. In addition, IPT has been studied for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Applications De Recherche Scientifique
4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has been studied for its potential use in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of action of certain drugs. In addition, 4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has been used to study the interaction of proteins and DNA, as well as to analyze the structure and function of enzymes.
Mécanisme D'action
4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is thought to act by interfering with the activity of certain enzymes, such as proteases and phosphatases. It has also been suggested that 4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol may act as an antioxidant, by scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol can inhibit the growth of various cancer cell lines, as well as reduce inflammation and oxidative stress. In addition, 4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol has been shown to reduce the risk of cardiovascular disease and improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol in laboratory experiments is its low toxicity. In addition, 4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of using 4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol in laboratory experiments is that it can be difficult to control the concentration of 4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol in the reaction mixture, as it can be rapidly degraded by certain enzymes.
Orientations Futures
There are a number of potential future directions for the use of 4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol in scientific research. These include the development of new drug delivery systems based on 4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol, the use of 4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol as an antioxidant for the prevention of oxidative damage, and the use of 4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol as a therapeutic agent for the treatment of various diseases. In addition, further research is needed to investigate the exact mechanism of action of 4-Amino-5-(3-isopropyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol and to better understand its potential therapeutic applications.
Propriétés
IUPAC Name |
4-amino-3-(5-propan-2-yl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6S/c1-4(2)5-3-6(11-10-5)7-12-13-8(15)14(7)9/h3-4H,9H2,1-2H3,(H,10,11)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPAUYKGSGSKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester](/img/structure/B3080869.png)


![7-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3080902.png)
![[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride](/img/structure/B3080907.png)
![Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride](/img/structure/B3080928.png)

